T₁ Proton Relaxivity: Gd(OH)₃ Nanoparticles vs. Commercial Gd-DTPA (Magnevist)
The longitudinal water proton relaxivity (r₁) of Gd(OH)₃ is strongly morphology- and size-dependent, with nanoparticles (7.17 mM⁻¹s⁻¹) and nanoplates (6.01 mM⁻¹s⁻¹) outperforming nanorods (3.47 mM⁻¹s⁻¹) and microrods (2.58 mM⁻¹s⁻¹) [1]. At an optimal particle diameter of ~1.7 nm, a maximal r₁ of ~15.2 mM⁻¹s⁻¹ has been reported, attributed to the dominant contribution of surface Gd(III) ions [2]. By comparison, the widely used clinical contrast agent Gd-DTPA (Magnevist) exhibits an r₁ of 3.5 mM⁻¹s⁻¹ under equivalent conditions (0.6 mM Gd(III), pH 7.0, 37 °C) [3].
| Evidence Dimension | Longitudinal water proton relaxivity (r₁) |
|---|---|
| Target Compound Data | Gd(OH)₃ nanoparticles: 7.17 mM⁻¹s⁻¹ (nanoparticles), 6.01 mM⁻¹s⁻¹ (nanoplates), 3.47 mM⁻¹s⁻¹ (nanorods); optimal ~1.7 nm particles: ~15.2 mM⁻¹s⁻¹ |
| Comparator Or Baseline | Gd-DTPA (Magnevist): 3.5 mM⁻¹s⁻¹ |
| Quantified Difference | Gd(OH)₃ nanoparticles exhibit 2.0× higher r₁ (7.17 vs. 3.5); optimal-size particles show ~4.3× higher r₁ (15.2 vs. 3.5) |
| Conditions | Aqueous solution, 0.6 mM Gd(III), pH 7.0, 37 °C, 1.5 T (Magnevist data); Gd(OH)₃ data at comparable field strengths |
Why This Matters
Higher r₁ per Gd(III) ion enables lower administered doses to achieve equivalent MRI contrast, reducing the total gadolinium body burden and associated toxicity risks.
- [1] Synthesis and Surface Modification of Gadolinium Compounds for Improvement of Magnetic Resonance Imaging. Pukyong National University Repository, 2022. View Source
- [2] Park, J.Y. et al. Longitudinal water proton relaxivities of Gd(OH)₃ nanorods, Gd(OH)₃ nanoparticles, and Gd₂O₃ nanoparticles: Dependence on particle diameter, composition, and morphology. Journal of the Korean Physical Society, 2011, 59(3), 2376–2380. View Source
- [3] Ru, J. et al. A novel Gd³⁺ DTPA-bisamide complex with high relaxivity as an MRI contrast agent. Journal of Materials Chemistry B, 2023, 30, 7182–7189. View Source
